3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Structural Characteristics and Nomenclature
The compound 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of pyridinylboronic esters, characterized by a pyridine core functionalized with a boronic ester group and alkoxy substituents. Its IUPAC name systematically describes:
- A pyridine ring numbered such that the boronic ester occupies position 5.
- Ethoxy (-OCH$$2$$CH$$3$$) and methoxy (-OCH$$_3$$) groups at positions 3 and 2, respectively.
- A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5.
The boronic ester moiety adopts a trigonal planar geometry, with the boron atom bonded to two oxygen atoms from the pinacol group and one pyridyl carbon. This structure enhances stability against protodeborylation while maintaining reactivity in cross-coupling reactions.
Historical Development of Functionalized Pyridylboronic Esters
Pyridinylboronic esters emerged in the late 20th century as alternatives to unstable pyridinylboronic acids. Early syntheses relied on:
- Halogen-metal exchange : Treating 3-bromopyridine with n-butyllithium followed by triisopropyl borate, yielding 3-pyridylboronic acid.
- Directed ortho-metalation : Using directing groups to achieve regioselective borylation.
The introduction of pinacol esters in the 1990s (e.g., 3-pyridineboronic acid pinacol ester) marked a turning point, improving stability and handling. Functionalization with alkoxy groups, as in the title compound, followed to modulate electronic and steric properties. For instance, ethoxy and methoxy groups enhance solubility in polar solvents and direct cross-coupling to specific ring positions.
Position in Organoboron Chemistry
This compound exemplifies multifunctional boronic esters , where three distinct substituents influence reactivity:
| Group | Role |
|---|---|
| Boronic ester | Enables Suzuki-Miyaura couplings |
| Methoxy | Electron-donating, directs metalation |
| Ethoxy | Steric hindrance, solubility |
The methoxy group at C2 deactivates the pyridine ring, reducing unwanted side reactions during coupling. Meanwhile, the ethoxy group at C3 provides a handle for further functionalization (e.g., dealkylation). Such tailored substitution patterns address historical challenges in pyridine functionalization, such as poor regioselectivity in Chichibabin reactions.
Significance in Cross-Coupling Methodologies
The boronic ester group in this compound participates in stereospecific cross-couplings , enabling access to complex heterocycles. Key applications include:
Table 1: Representative Cross-Coupling Reactions Using Pyridinylboronic Esters
The compound’s electron-rich pyridine core facilitates oxidative addition with palladium catalysts, while the pinacol ester resists hydrolysis under basic conditions. Recent advances exploit its steric profile for couplings with tertiary boronic esters, previously challenging in traditional protocols.
Properties
IUPAC Name |
3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-7-18-11-8-10(9-16-12(11)17-6)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUUUWBSSRRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
The precursor 5-bromo-3-ethoxy-2-methoxypyridine is synthesized through sequential alkoxylation of 5-bromo-2,3-dihydroxypyridine. Ethoxy and methoxy groups are introduced via nucleophilic substitution using ethyl iodide and methyl iodide, respectively, under basic conditions (e.g., K2CO3 in DMF at 60°C).
Catalytic System and Conditions
A representative procedure involves combining 5-bromo-3-ethoxy-2-methoxypyridine (1.0 equiv), B2Pin2 (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane. The mixture is heated at 100°C under nitrogen for 12–16 hours. Post-reaction, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding the target compound in 68–75%.
Table 1: Optimization of Miyaura Borylation Parameters
Alternative Routes: Sequential Functionalization
Boron-Centric Approaches
An alternative pathway begins with 5-bromopyridine-2,3-diol. Stepwise protection of hydroxyl groups using ethyl and methyl triflates in the presence of 2,6-lutidine generates 3-ethoxy-2-methoxy-5-bromopyridine. Subsequent borylation follows the Miyaura protocol.
Halogen Exchange Strategies
In cases where bromide precursors are unavailable, directed ortho-metalation (DoM) techniques enable regioselective borylation. Treatment of 3-ethoxy-2-methoxypyridine with LDA at −78°C, followed by quenching with B(OiPr)3 and pinacol, affords the boronic ester in 55% yield.
Challenges in Regioselectivity and Stability
The electron-donating ethoxy and methoxy groups create significant electronic bias on the pyridine ring, complicating control over boronation site selectivity. Key findings include:
-
Ortho-Directing Effects : The methoxy group at C2 exerts stronger ortho-directing influence than the ethoxy at C3, leading to preferential borylation at C5 (para to C2).
-
Hydrolytic Sensitivity : The dioxaborolane moiety demonstrates pH-dependent stability, with decomposition observed below pH 5 during aqueous workups.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance reaction control:
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in catalysis and the development of responsive drug carriers .
Comparison with Similar Compounds
Key Observations :
- Ethoxy groups (as in the target compound and ’s 2-ethoxy-CF3 derivative) balance electron donation and steric bulk, often improving solubility in organic solvents .
- Biological Relevance: Amino-substituted derivatives (e.g., 2-methoxy-3-aminopyridine boronate) are prioritized in drug discovery for their ability to form hydrogen bonds with biological targets .
- Synthetic Yields : Yields for pinacol boronate esters vary widely (17–95%), influenced by steric factors (e.g., trimethylsilyl groups in ’s 2ab reduce yield to 36%) and reaction conditions .
Stability and Reactivity
- Hydrolytic Stability : The pinacol boronate group in the target compound is stable under basic conditions but hydrolyzes in acidic or oxidative environments (e.g., H2O2-mediated cleavage for fluorescent probes, as in ) .
- Cross-Coupling Efficiency : Electron-rich pyridines (e.g., 2-methoxy, 3-ethoxy) may reduce oxidative addition efficiency in palladium-catalyzed reactions compared to electron-deficient analogs (e.g., CF3-substituted derivatives in ) .
Biological Activity
3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological applications. Its structure includes a pyridine ring substituted with various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H22BNO4
- Molecular Weight : 278.15 g/mol
- CAS Number : 532391-31-4
- Structural Characteristics : The compound features a pyridine ring with an ethoxy and methoxy group, along with a dioxaborolane moiety that may enhance its reactivity and biological interactions .
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, compounds containing dioxaborolane moieties have been shown to induce DNA interstrand cross-links (ICLs), which are detrimental to cancer cells by inhibiting transcription and replication processes .
Case Study:
A study demonstrated that derivatives of arylboronates could selectively inhibit the growth of various cancer cell lines while sparing normal cells. The mechanism involved the formation of DNA cross-links facilitated by reactive intermediates generated from these compounds .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that compounds similar to this compound exhibited IC50 values in the micromolar range. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 27.6 | MDA-MB-231 |
| Compound B | 29.3 | MDA-MB-231 |
This data suggests that the presence of electron-withdrawing groups enhances cytotoxicity .
The proposed mechanism of action for this compound involves:
- DNA Damage : The formation of reactive species leads to DNA alkylation and cross-linking.
- Cell Cycle Arrest : Induction of DNA damage responses can halt cell cycle progression.
- Apoptosis Induction : Accumulation of DNA damage triggers apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives:
Q & A
Q. What are the common synthetic routes for preparing 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple boronic esters with halogenated pyridine precursors. For example, analogous compounds (e.g., 2-bromo-3-methoxy-5-(dioxaborolan-yl)pyridine) are reacted with ethoxy-substituted aryl/heteroaryl partners under inert atmospheres (e.g., argon) at elevated temperatures (~140°C) . Yield optimization requires careful control of stoichiometry, catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Air-sensitive intermediates necessitate anhydrous conditions and inert gas handling .
Q. How do substituents (ethoxy, methoxy) on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Methoxy and ethoxy groups act as electron-donating substituents, modulating the electronic environment of the pyridine ring. This enhances the stability of the boronic ester during Suzuki reactions by reducing steric hindrance and electronic deactivation at the boron center. For example, methoxy-substituted analogs (e.g., 3-methoxy-5-(dioxaborolan-yl)pyridine) exhibit higher reactivity in coupling with aryl halides compared to non-substituted derivatives . Substituent positioning (e.g., 2-methoxy vs. 3-methoxy) further impacts regioselectivity in subsequent functionalization steps .
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the structural assignment of this compound and its intermediates?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, bond lengths, and stereochemistry. For example, a related compound, 2-(pyrrolidin-1-yl)-5-(dioxaborolan-yl)pyridine, was structurally validated using SCXRD, revealing planar boron centers and torsional angles influenced by steric interactions . Software suites like SHELX and OLEX2 enable refinement against diffraction data, with B3LYP/6-311+G(2d,p) DFT calculations providing complementary conformational analysis . Discrepancies between experimental and computational data (e.g., bond angle deviations >2°) may indicate crystallization artifacts or computational basis set limitations .
Q. What strategies mitigate decomposition or side reactions during storage and handling of this air-sensitive boronic ester?
Methodological Answer: The compound’s boronic ester moiety is prone to hydrolysis and oxidation. Storage under inert atmospheres (argon/nitrogen) in anhydrous solvents (e.g., THF, DCM) at 2–8°C minimizes degradation . Handling in gloveboxes or Schlenk lines is recommended for air-sensitive intermediates. Stability assessments via ¹H NMR (monitoring boronic ester proton signals) and mass spectrometry can detect decomposition products (e.g., boronic acids) . For long-term storage, lyophilization or encapsulation in molecular sieves preserves integrity .
Q. How do computational methods (e.g., DFT, Hirshfeld analysis) predict and rationalize the compound’s reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level predict frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts), which influence crystal packing and solubility . For example, reduced electrostatic potential (MEP) at the boron center correlates with enhanced reactivity in Suzuki couplings . Computational models also guide solvent selection by simulating solvation effects on transition states .
Q. What analytical techniques are optimal for characterizing byproducts in the synthesis of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹¹B NMR are indispensable for identifying boron-containing impurities (e.g., deboronation products). For example, ¹¹B NMR chemical shifts at ~30 ppm confirm intact boronic esters, while shifts near 10 ppm indicate hydrolyzed boronic acids . LC-MS with reverse-phase columns (C18) separates polar byproducts, while GC-MS detects volatile side products (e.g., pinacol). Multi-nuclear NMR (¹H, ¹³C, ¹¹B) and IR spectroscopy (B–O stretching at ~1350 cm⁻¹) validate structural purity .
Data Contradiction and Troubleshooting
Q. How should researchers reconcile discrepancies in reported yields for analogous Suzuki-Miyaura reactions involving pyridine boronic esters?
Methodological Answer: Yield variations often stem from differences in catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)), base selection (K₂CO₃ vs. CsF), or solvent polarity. For instance, polar aprotic solvents (DMF, DMSO) may accelerate side reactions (e.g., protodeboronation) compared to toluene/THF . Systematic screening via Design of Experiments (DoE) identifies optimal conditions. Contradictory literature data should be cross-validated using control reactions with standardized substrates (e.g., 4-bromotoluene) .
Q. What experimental evidence resolves ambiguities in the regioselectivity of subsequent functionalization (e.g., electrophilic substitution) on the pyridine ring?
Methodological Answer: Isotopic labeling (e.g., ¹³C NMR) and X-ray crystallography clarify regiochemical outcomes. For example, electrophilic bromination of 3-ethoxy-2-methoxy-pyridine derivatives predominantly occurs at the 4-position due to para-directing effects of the methoxy group . Competing pathways (e.g., meta substitution) can arise under strong electrophilic conditions (e.g., HNO₃/H₂SO₄), necessitating kinetic vs. thermodynamic control studies .
Safety and Compliance in Academic Research
Q. What are the critical safety protocols for handling this compound’s toxicity and environmental hazards?
Methodological Answer: The compound is classified as harmful if inhaled (H332) and toxic to aquatic life (H411). Lab practices must include fume hood use, PPE (nitrile gloves, goggles), and waste neutralization (e.g., quench with aqueous NaOH) before disposal . Spill management requires inert adsorbents (vermiculite) and avoidance of water contact to prevent boronic acid release . Environmental risk assessments (e.g., OECD 201/202 guidelines) should precede large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
